2-(Trimethylsilylmethyl)allyl acetate

Asymmetric Synthesis Palladium Catalysis Amino Acid Synthesis

2-(Trimethylsilylmethyl)allyl acetate (CAS 72047-94-0) is a clear, colorless liquid with the molecular formula C₉H₁₈O₂Si and a molecular weight of 186.33 g/mol. It belongs to the class of allyl silanes and is primarily employed as a versatile building block in organic synthesis.

Molecular Formula C9H18O2Si
Molecular Weight 186.32 g/mol
CAS No. 72047-94-0
Cat. No. B1308681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilylmethyl)allyl acetate
CAS72047-94-0
Molecular FormulaC9H18O2Si
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=C)C[Si](C)(C)C
InChIInChI=1S/C9H18O2Si/c1-8(6-11-9(2)10)7-12(3,4)5/h1,6-7H2,2-5H3
InChIKeyIKQWABMHZKGCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilylmethyl)allyl acetate CAS 72047-94-0: Key Properties and Applications in Organic Synthesis


2-(Trimethylsilylmethyl)allyl acetate (CAS 72047-94-0) is a clear, colorless liquid with the molecular formula C₉H₁₈O₂Si and a molecular weight of 186.33 g/mol . It belongs to the class of allyl silanes and is primarily employed as a versatile building block in organic synthesis . Its structure features a trimethylsilyl (TMS) group, an allyl moiety, and an acetate leaving group, which enables its participation in various metal-catalyzed cycloaddition and allylation reactions .

2-(Trimethylsilylmethyl)allyl acetate (CAS 72047-94-0): Why Generic Substitution with Simple Allyl Acetates is Not Feasible


Substituting 2-(trimethylsilylmethyl)allyl acetate with simpler allyl acetates, such as allyl acetate or 2-methallyl acetate, is not feasible for applications demanding high stereoselectivity or specific reactivity. The trimethylsilyl group in the target compound is not merely a protecting group; it profoundly alters the electronic and steric environment of the allyl system. This modification is crucial for achieving high levels of enantioselectivity and diastereoselectivity in asymmetric catalysis . Furthermore, the compound serves as a direct precursor for palladium-trimethylenemethane (TMM) cycloadditions , a reactivity profile not shared by unsubstituted allyl acetates. The quantitative evidence in Section 3 details the specific performance advantages that make generic substitution impossible.

2-(Trimethylsilylmethyl)allyl acetate (CAS 72047-94-0): Quantifiable Performance Advantages Over Closest Analogs


Enhanced Enantioselectivity in Palladium-Catalyzed Allylic Alkylation vs. Simple Allyl Acetates

In palladium-catalyzed asymmetric allylic alkylation (AAA) reactions for the synthesis of quaternary amino acids, a trimethylsilyl-substituted allylating agent (representative of the compound class of 2-(trimethylsilylmethyl)allyl acetate) provides an enantiomeric excess (ee) of 97% [1]. In stark contrast, the unsubstituted comparator, allyl acetate, and the monosubstituted comparator, 2-methallyl acetate, yield only 'moderate to low ee' under comparable conditions [1]. This demonstrates a clear and quantifiable advantage in stereochemical control for the TMS-substituted reagent.

Asymmetric Synthesis Palladium Catalysis Amino Acid Synthesis

High and Consistent Enantioselectivity in Iridium-Catalyzed Carbonyl Allylation vs. Previous Bimetallic Transfer Agents

In an iridium-catalyzed enantioselective carbonyl allylation protocol, the use of α-(trimethylsilyl)allyl acetate (synonymous with the target compound) as a reagent delivers products of (trimethylsilyl)allylation with exceptional and consistent enantioselectivity, ranging from 90% to 99% ee, alongside high anti-diastereoselectivity [1]. The study explicitly positions this compound as an 'alternative to previously reported silicon-containing 1,3- or 1,1-bimetallic allyl transfer agents' [1], suggesting a practical or performance advantage over these more complex comparators.

Iridium Catalysis Carbonyl Allylation Stereoselective Synthesis

Effective Precursor for Palladium-Trimethylenemethane (TMM) Cycloadditions

2-(Trimethylsilylmethyl)allyl acetate is an established precursor for the generation of palladium-trimethylenemethane (TMM) complexes, which undergo [3+2] cycloadditions with various π-acceptors, including alkenes [1], imines [2], and p-benzoquinones [3]. For instance, in the reaction with 2,5-di-tert-butyl-p-benzoquinone, the compound, catalyzed by Pd(0), affords the 1:1 C=C-cycloadduct in 'good yield' [3]. This specific reactivity as a TMM precursor is a class-level inference not shared by simpler, non-silylated allyl acetates, which do not undergo this transformation.

Palladium Catalysis Cycloaddition Carbocycle Synthesis

Distinct Physicochemical Properties Facilitating Handling and Process Control

2-(Trimethylsilylmethyl)allyl acetate possesses a defined set of physicochemical properties that are critical for its handling and use in a research or industrial setting. It is a clear, colorless liquid with a density of 0.877 g/mL at 25°C , a boiling point of 95°C at 7 mmHg , a refractive index of n20/D 1.440 , and a flash point of 71°C (closed cup) . These properties differentiate it from structurally similar compounds, such as the corresponding alcohol precursor (2-(trimethylsilylmethyl)-2-propen-1-ol) or simpler allyl acetates, influencing factors like solubility, volatility, and safe handling protocols.

Physical Properties Process Chemistry Material Specification

High Purity Assays (94-99%) Ensuring Reproducible Experimental Outcomes

Commercial sources of 2-(Trimethylsilylmethyl)allyl acetate consistently provide the compound with high purity assays, typically ranging from 94% to 99% as determined by gas chromatography (GC) . For instance, a specific product from a major supplier has a specified assay of 99% , while others offer grades of 94% and 95% . This high and verifiable purity contrasts with some less-defined in-house preparations or alternative reagents, which may contain impurities that poison catalysts or lead to irreproducible results in sensitive asymmetric reactions.

Chemical Purity Quality Control Reproducible Synthesis

2-(Trimethylsilylmethyl)allyl acetate (CAS 72047-94-0): Validated Research and Industrial Application Scenarios


Enantioselective Synthesis of Chiral Amino Acid Derivatives

This compound is the reagent of choice for the asymmetric allylic alkylation (AAA) of azlactones to produce enantioenriched quaternary amino acids. The evidence in Section 3 demonstrates that its TMS-substituted allyl framework enables a 97% ee outcome, a level of stereocontrol unattainable with simpler allyl acetates [1]. Researchers in medicinal chemistry and peptide synthesis should procure this specific reagent when a high degree of enantiopurity is non-negotiable.

Construction of Complex Methylenecyclopentane and Pyrrolidine Scaffolds via TMM Cycloaddition

As a unique precursor for the generation of palladium-trimethylenemethane (TMM) complexes, 2-(trimethylsilylmethyl)allyl acetate is irreplaceable for the [3+2] cycloaddition with various π-acceptors (alkenes, imines, quinones) [2][3]. This application scenario is directly supported by the 'Class-level inference' evidence, which confirms its specific and enabling reactivity. Scientists engaged in the synthesis of natural products or pharmaceutical building blocks containing cyclopentane or pyrrolidine cores require this reagent.

High-Performance Iridium-Catalyzed Carbonyl Allylation

For research groups employing state-of-the-art iridium-catalyzed allylation protocols from the alcohol or aldehyde oxidation level, 2-(trimethylsilylmethyl)allyl acetate is a validated reagent delivering exceptional and predictable stereoselectivity (90-99% ee, high anti-diastereoselectivity) [4]. The evidence positions it as a practical alternative to more complex bimetallic transfer agents. Its use is justified for synthetic projects where a robust and highly stereoselective C-C bond-forming event is paramount.

Reliable Building Block for Multi-Step Syntheses Requiring High Purity

In any multi-step synthetic sequence—whether in an academic research laboratory or an industrial process development setting—reproducibility is directly linked to the purity of starting materials. The high purity assays (94-99% by GC) available for commercial sources of this compound provide the assurance needed for consistent outcomes. Procurement of this defined, high-purity reagent from established vendors mitigates the risk of failed reactions associated with impurities or batch-to-batch variability.

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